molecular formula C19H16N4O3S2 B2701154 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 313529-35-0

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2701154
CAS No.: 313529-35-0
M. Wt: 412.48
InChI Key: DSELTZXUKQFMKM-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound designed for advanced scientific research and development. This molecule integrates a benzamide core with a 4-(4-cyanophenyl)thiazole scaffold, a structure frequently investigated in medicinal chemistry for its potential to interact with diverse biological targets. Core Structure and Research Relevance The compound features a thiazole ring, a privileged structure in drug discovery known for its metabolic stability and ability to enhance binding affinity. The 4-cyanophenyl substituent on the thiazole ring is a common pharmacophore that can engage in π-π stacking interactions with aromatic residues in enzyme binding pockets. The benzamide moiety is substituted at the para position with a dimethylsulfamoyl group, a polar functionality that may contribute to solubility and is a key feature in compounds that target enzymes. Potential Research Applications & Mechanism While the specific biological profile of this compound requires empirical determination, analogs bearing the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators. This makes such compounds valuable pharmacological tools for probing the physiological functions of this poorly understood Cys-loop receptor. Furthermore, structurally similar molecules, particularly those containing a 1,3,4-thiadiazole ring, have demonstrated significant potential in oncology research, exhibiting mechanisms such as the inhibition of EGFR/HER-2 tyrosine kinases and 15-lipoxygenase enzymes, which are implicated in tumor growth and angiogenesis. Chemical Information The integration of electron-withdrawing (cyano, sulfonamide) and electron-donating groups within a single molecule creates a polarized system capable of diverse non-covalent interactions, making it a versatile intermediate or candidate for structure-activity relationship (SAR) studies in various therapeutic areas, including cancer, neurology, and infectious diseases. Important Notice This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(12-27-19)14-5-3-13(11-20)4-6-14/h3-10,12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSELTZXUKQFMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The cyanophenyl group is introduced via a nucleophilic substitution reaction, and the final benzamide moiety is attached through an amide coupling reaction using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and solvent choice, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a thiazole ring, a cyanophenyl group, and a dimethylsulfamoyl moiety. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of approximately 358.43 g/mol. The structural features contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit promising antimicrobial properties.

  • Mechanism of Action : The thiazole ring is known for its ability to interact with bacterial enzymes, disrupting their function and leading to cell death.
  • Case Studies : In vitro studies have shown that derivatives of thiazole compounds possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain thiazole derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored extensively.

  • Cell Line Studies : It has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer models. Research findings suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific pathways .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of these compounds with cancer-related targets, suggesting that they may inhibit tumor growth effectively .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor.

  • Target Enzymes : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and type 2 diabetes mellitus .
  • Research Findings : New derivatives have been synthesized and tested for their ability to inhibit these enzymes, showing promising results that could lead to the development of new therapeutic agents .

Herbicidal Applications

Recent patents have indicated the potential use of this compound in herbicidal formulations.

  • Composition Development : The compound can be part of herbicidal compositions aimed at controlling unwanted vegetation in agricultural settings .
  • Mechanism : Its biochemical properties may interfere with plant growth mechanisms, providing an effective means of weed management.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups.

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionThiazole derivative + cyanophenyl compoundFormation of thiazole-benzamide
2SulfonationDimethylsulfamoyl chlorideIntroduction of dimethylsulfamoyl group
3PurificationCrystallization or chromatographyPure product

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The 4-cyanophenyl group on the thiazole ring distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:

Thiazole Substituent Example Compound Biological Activity/Properties References
4-Cyanophenyl Target compound Not explicitly reported; inferred from SAR -
4-Fluorophenyl 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Enhanced solubility (fluorine’s electronegativity)
4-Nitrophenyl 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Electron-withdrawing nitro group may improve binding but reduce metabolic stability
Biphenyl N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Antiproliferative activity (bulky substituents enhance target engagement)
4-Methylphenyl N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Increased hydrophobicity (methyl group) correlates with higher growth modulation (129.23% in screening)

Key Observations :

  • Bulky biphenyl groups (e.g., 4'-fluorobiphenyl) improve antiproliferative activity but may reduce solubility .
  • Electron-withdrawing groups (e.g., nitro, cyano) enhance binding affinity but may require optimization for pharmacokinetics .

Variations in the Sulfamoyl/Benzamide Region

The dimethylsulfamoyl group in the target compound contrasts with other sulfonamide derivatives:

Sulfamoyl/Benzamide Group Example Compound Biological Activity/Properties References
Dimethylsulfamoyl Target compound Potential for balanced solubility and target engagement -
Diethylsulfamoyl 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Increased lipophilicity (diethyl vs. dimethyl) may affect membrane permeability
Phenoxybenzamide N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy group introduces planar aromaticity, potentially aiding π-π stacking
Chlorobenzamide N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide Anti-inflammatory activity (carrageenan-induced edema model)

Key Observations :

  • Diethylsulfamoyl groups increase lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
  • Chlorobenzamide derivatives (e.g., compound 5c in ) exhibit potent anti-inflammatory activity, suggesting halogenation’s role in target modulation .

Key Observations :

  • Thiazole-linked benzamides with halogen or bulky aryl groups show promise in oncology .
  • Antimicrobial activity correlates with heterocyclic substitutions (e.g., imidazole, thiazole) .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings supported by case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 4-cyanophenyl isothiocyanate with 2-aminothiazole, followed by reaction with dimethylsulfamoyl chloride. The process often requires a base such as triethylamine and is conducted in solvents like dichloromethane at room temperature. Thin-layer chromatography (TLC) is used to monitor the reaction progress.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. The following sections provide a detailed analysis of its biological effects.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown effectiveness against various pathogens:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values reported range from 6.25 µg/mL to 200 µg/mL depending on the specific bacterial strain tested .
  • Fungal Strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating moderate to good inhibition .
Microbial StrainMIC (µg/mL)Activity
Staphylococcus aureus6.25 - 200Antibacterial
Escherichia coli10 - 200Antibacterial
Pseudomonas aeruginosa6.25 - 12.5Antibacterial
Candida albicans12.5 - 100Antifungal
Aspergillus niger12.5 - 100Antifungal

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets related to cell growth and survival pathways .

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : The thiazole ring and cyanophenyl group can interact with active sites on enzymes, inhibiting their function and leading to reduced microbial growth.
  • Apoptosis Induction : In cancer cells, it may promote programmed cell death by affecting signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study published in the Asian Journal of Chemistry demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against a range of pathogens, supporting the potential use of this compound in treating infections caused by resistant strains .
  • Anticancer Studies : Research published in Medicinal Chemistry Research indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Step 1 : Synthesize the thiazole core by condensing 4-cyanophenyl-substituted thiourea with α-haloketones (e.g., 2-bromoacetophenone) in ethanol under reflux (70–80°C, 6–8 hours).
  • Step 2 : Introduce the benzamide moiety via nucleophilic acyl substitution. React the thiazole-2-amine intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 12 hours).
  • Optimization : Yield improves to ~70% with strict anhydrous conditions and a 1:1.2 molar ratio of thiazole intermediate to benzoyl chloride. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what key parameters should be monitored?

  • Techniques :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) at 1 mL/min. Purity >98% is confirmed by area normalization (retention time ~8.2 min).
  • NMR : ¹H NMR (400 MHz, CDCl₃) should show δ 8.2 ppm (thiazole C5-H), δ 7.8–7.6 ppm (aromatic protons), and δ 3.1 ppm (dimethylsulfamoyl -N(CH₃)₂).
  • Mass Spectrometry : ESI-MS [M+H]+ at m/z 438.1 (±0.5 Da).
  • Physicochemical Properties : LogP = 5.24 (octanol/water), PSA = 73.7 Ų .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions for in vitro assays?

  • Protocol :

  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) or cell culture media. Centrifuge (14,000 rpm, 10 min) to remove precipitates. Solubility >100 µM is acceptable for most assays.
  • Stability : Incubate at 37°C in PBS (pH 7.4) for 24 hours. Analyze degradation via HPLC; <10% degradation indicates suitability for short-term assays. For long-term storage, desiccate at +4°C under argon .

Advanced Research Questions

Q. What strategies can address contradictions in reported binding affinities (e.g., Kᵢ = 13.6 nM vs. 28 nM) for mGlu1 receptor targeting?

  • Resolution Workflow :

  • Assay Standardization : Use rat cerebellar membranes for competitive binding assays with [³H]quisqualate (pH 7.4, 25°C, 2-hour incubation). Normalize to reference ligands (e.g., JNJ16259685).
  • Functional Validation : Perform calcium mobilization assays in HEK293 cells expressing human mGlu1. EC₅₀ values should correlate with binding data.
  • Mutagenesis : Test binding to mGlu1 mutants (e.g., D756A) to confirm allosteric vs. orthosteric binding modes. A 40-fold reduction in Kᵢ for D756A suggests allosteric modulation .

Q. How can this benzamide scaffold be optimized for in vivo PET imaging of mGlu1 receptors in primate brains?

  • Design Modifications :

  • Radiolabeling : Replace the dimethylsulfamoyl group with [¹¹C]methoxy or [¹⁸F]fluoroethoxy to enhance blood-brain barrier penetration.
  • Specificity Testing : Pre-treat with 30 mg/kg JNJ16259685 (mGlu1 antagonist) to confirm >80% reduction in cerebellar uptake via PET/MRI co-registration.
  • Metabolite Analysis : Use radio-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm >95% intact compound in brain homogenates .

Q. What computational approaches are effective for predicting off-target interactions of this compound, and how can structural modifications reduce toxicity?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model binding to mGlu1 (PDB: 4OR2). Focus on residues R323 and S186 for hydrogen bonding.
  • Off-Target Screening : Perform similarity-based searches in ChEMBL for kinases (e.g., c-Kit) using Tanimoto coefficients >0.85.
  • Toxicity Mitigation : Introduce polar groups (e.g., morpholine sulfonamide) to reduce hERG channel binding (predicted IC₅₀ >10 µM via QSAR models) .

Q. How can structural modifications enhance antitumor activity against Hec1/Nek2-driven cancers while maintaining metabolic stability?

  • Modification Guide :

  • Core Optimization : Replace 4-cyanophenyl with 4-(pyridin-3-yl) to improve Hec1/Nek2 inhibition (IC₅₀ <50 nM in MDA-MB-231 cells).
  • Prodrug Design : Add a cleavable PEGylated group to the benzamide nitrogen for prolonged plasma half-life (>6 hours in mice).
  • Metabolic Stability : Assess hepatic microsomal clearance (human/rat, 1 mg/mL). ClogP <3.5 reduces CYP3A4-mediated oxidation .

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